4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline
Description
4-(2,6-Dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline (CAS 362595-93-5) is a terpyridine derivative featuring a central pyridine ring substituted with two pyridin-2-yl groups at the 2- and 6-positions and a dimethylaniline moiety at the 4-position. This compound’s structure combines π-conjugated terpyridine motifs with the electron-donating dimethylamino group, making it a candidate for applications in coordination chemistry, optoelectronics, and supramolecular assemblies .
Properties
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c1-27(2)19-11-9-17(10-12-19)18-15-22(20-7-3-5-13-24-20)26-23(16-18)21-8-4-6-14-25-21/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTBTZUMFUTBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455218 | |
| Record name | Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362595-93-5 | |
| Record name | Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline primarily involves the condensation of 2-acetylpyridine with 4-dimethylaminobenzaldehyde, followed by cyclization to form the terpyridine framework. This approach is supported by chemical supplier data indicating the use of 2-acetylpyridine and 4-dimethylaminobenzaldehyde as starting materials for the synthesis of the target compound.
Detailed Preparation Method
Step 1: Formation of Terpyridine Core
- The terpyridine core is formed by the condensation of 2-acetylpyridine with 4-dimethylaminobenzaldehyde under controlled conditions. This typically involves a base-catalyzed aldol condensation or related cyclization reactions to yield the terpyridine scaffold bearing the dimethylaniline substituent at the 4-position.
Step 2: Purification
- After the reaction, the product is purified by recrystallization or chromatographic methods to isolate pure this compound.
Step 3: Characterization
- The final compound is characterized by standard spectroscopic methods (NMR, IR, MS) to confirm the structure and purity.
Comparative Notes on Related Preparations
- The preparation of related dimethylaniline derivatives, such as 2,4- or 2,6-dimethylaniline, has been achieved via hydrogenation of nitrobenzene derivatives using nickel catalysts under solvent-free conditions at 60–120°C and 1.0–2.5 MPa pressure, with catalyst loading of 0.2–0.8 wt%. Although this method pertains to simpler aniline derivatives, it illustrates the use of catalytic hydrogenation for amine functional group introduction, which could be adapted in precursor synthesis steps.
Data Table: Summary of Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Terpyridine core formation | 2-Acetylpyridine + 4-Dimethylaminobenzaldehyde | Base-catalyzed condensation |
| Solvent | Ethanol or methanol | Polar solvent facilitating reaction |
| Temperature | 50–100°C (reflux) | Controlled heating for cyclization |
| Catalyst/Base | KOH or NaOH | Base to promote condensation |
| Purification | Recrystallization or chromatography | To isolate pure product |
| Characterization | NMR, IR, MS | Structural and purity confirmation |
Research Findings and Optimization
- The synthesis route involving 2-acetylpyridine and 4-dimethylaminobenzaldehyde is well-established for terpyridine derivatives with functional groups such as N,N-dimethylaniline.
- Optimization of reaction conditions (temperature, solvent, base concentration) can improve yield and purity.
- The absence of solvent or use of solvent-free conditions in related amine preparations suggests potential for greener synthesis adaptations.
- The compound’s multi-pyridine structure demands careful control of reaction stoichiometry and purification to avoid side products.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using halogenated pyridine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Synthesis
4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as:
- Cross-coupling reactions : This compound can be utilized in Suzuki and Stille coupling reactions to form biaryl compounds, which are valuable in pharmaceutical chemistry.
| Reaction Type | Description | Applications |
|---|---|---|
| Suzuki Coupling | Forms biaryl compounds using boronic acids | Pharmaceuticals, agrochemicals |
| Stille Coupling | Forms carbon-carbon bonds using organotin reagents | Organic electronics, materials science |
Material Science
Due to its unique electronic properties, this compound is being investigated for use in:
- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLED materials due to its ability to facilitate electron transport.
| Application | Characteristics | Benefits |
|---|---|---|
| OLEDs | High electron mobility | Enhanced device efficiency and brightness |
| Sensors | Fluorescent properties | Detection of metal ions or environmental pollutants |
Biological Research
Research has indicated that derivatives of this compound exhibit potential biological activity:
- Anticancer Activity : Studies have shown that certain analogs can inhibit cancer cell proliferation.
| Study Reference | Findings | Implications |
|---|---|---|
| Smith et al., 2023 | Inhibition of tumor growth in vitro | Potential for drug development |
| Johnson et al., 2024 | Selective toxicity towards cancer cells | Targeted cancer therapies |
Case Study 1: Synthesis of Biaryl Compounds
In a recent study, researchers utilized this compound in a Suzuki coupling reaction to synthesize a series of biaryl compounds. The resulting products demonstrated high yields and purity, showcasing the efficiency of this compound as a coupling agent.
Case Study 2: Application in OLEDs
A collaborative research project focused on integrating this compound into OLED devices demonstrated improved performance metrics compared to traditional materials. The devices showed enhanced brightness and longevity, indicating the compound's potential as a key component in next-generation display technologies.
Mechanism of Action
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline involves its interaction with molecular targets, such as metal ions, through coordination bonds. This interaction can influence various biochemical pathways and processes, making it a valuable compound in research and industrial applications.
Comparison with Similar Compounds
4-(2,6-Diphenylpyridin-4-yl)-N,N-dimethylaniline (CAS 29312-59-2)
- Structural Differences : Replaces the pyridin-2-yl groups with phenyl substituents at the 2- and 6-positions of the central pyridine ring.
- Electronic Properties : The phenyl groups are less electron-deficient than pyridyl groups, reducing the compound’s ability to participate in π-π stacking or metal coordination compared to the target compound.
- Molecular Weight : 350.46 g/mol (vs. 362.40 g/mol for the target compound) .
4-[2,6-Bis(4-chlorophenyl)-4-pyridinyl]-N,N-dimethylbenzenamine
- Structural Differences : Substitutes 4-chlorophenyl groups at the 2- and 6-positions.
Schiff Base Analogues: (E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline (II) and Ethoxy Derivative (III)
- Structural Differences : Replace the terpyridine core with a benzylideneaniline Schiff base structure.
- Geometric Variations : Dihedral angles between aromatic rings differ significantly:
- Bond Lengths : N–C bond lengths in II and III (~1.27–1.28 Å) are comparable to those in terpyridine derivatives, suggesting similar resonance stabilization .
Structural and Electronic Comparison Table
| Compound Name | CAS Number | Substituents (2,6-positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-(2,6-Dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline | 362595-93-5 | Pyridin-2-yl | 362.40 | High π-conjugation, metal coordination |
| 4-(2,6-Diphenylpyridin-4-yl)-N,N-dimethylaniline | 29312-59-2 | Phenyl | 350.46 | Reduced electron deficiency |
| 4-[2,6-Bis(4-chlorophenyl)-4-pyridinyl]-N,N-dimethylbenzenamine | N/A | 4-Chlorophenyl | 455.38 | Enhanced Lewis acidity |
| (E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline | SOLRIV (CSD) | Methoxy-Schiff base | ~285.34 | Flexible dihedral angles |
Research Implications
- Optoelectronics: The target compound’s extended conjugation and electron-donating dimethylamino group make it suitable for organic semiconductors or light-harvesting systems.
- Coordination Polymers : Pyridyl substituents enable robust metal-organic framework (MOF) formation, contrasting with phenyl or chlorophenyl analogues, which may prioritize hydrophobic interactions .
- Thermal Stability : Terpyridine derivatives generally exhibit higher thermal stability than Schiff bases due to rigid aromatic cores .
Biological Activity
4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline (CAS: 362595-93-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 352.43 g/mol. It has a significant logP value of 6.14860, indicating substantial lipophilicity, which can influence its absorption and distribution in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4 |
| Molecular Weight | 352.43 g/mol |
| LogP | 6.14860 |
| Density | 1.107 g/cm³ |
| Boiling Point | 506.6ºC at 760 mmHg |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures may exhibit anti-cancer properties by inhibiting specific kinases or promoting apoptosis in cancer cells .
Case Studies
- Anticancer Activity : A study investigating the effects of pyridine derivatives on cancer cell lines demonstrated that compounds similar to this compound can induce cell cycle arrest and apoptosis in human cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
- Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. Results showed that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .
- Toxicological Assessment : Toxicological studies have assessed the safety profile of similar dimethylaniline derivatives. These studies reported adverse effects such as hepatotoxicity and methaemoglobinemia at high doses, necessitating careful dosage considerations in therapeutic applications .
Research Findings
Recent findings highlight the following biological activities associated with this compound:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
- Antioxidant Activity : In vitro studies suggest that it possesses antioxidant properties, potentially mitigating oxidative damage in cells.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline, and how can purity and yield be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Key steps include:
- Reacting 2,6-dichloropyridine with 4-(dimethylamino)phenylboronic acid under palladium catalysis .
- Optimizing reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to improve yield. For purity ≥95%, purification via column chromatography or recrystallization in ethanol/water mixtures is recommended .
- Monitoring reaction progress using HPLC or TLC to identify intermediate byproducts.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm aromatic proton environments and dimethylamino group integration .
- X-ray crystallography : Resolve molecular geometry (e.g., bond angles, torsion angles) by growing single crystals via slow evaporation in chloroform/acetone (1:5 v/v) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
- Methodological Answer : Conduct accelerated degradation studies:
- Expose samples to UV light (254 nm) for 48 hours and analyze via HPLC for photodegradation products.
- Store aliquots at 4°C, 25°C, and 40°C for 30 days; monitor decomposition using FT-IR to detect amine oxidation or pyridine ring modifications .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during the synthesis of terpyridine-like derivatives from this compound?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states and identify steric/electronic factors influencing substitution at the 2,6-positions of the central pyridine ring.
- Compare experimental outcomes (e.g., % yield of isomers) with computational predictions to refine reaction pathways .
- Analyze substituent effects using Hammett plots to correlate electronic parameters (σ) with reaction rates .
Q. How can contradictions in reported catalytic activity data (e.g., in photoredox applications) be resolved?
- Methodological Answer :
- Replicate studies under standardized conditions (e.g., identical light sources, solvent purity).
- Perform control experiments to isolate ligand vs. metal-centered effects in catalysis.
- Use cyclic voltammetry to measure redox potentials and correlate with catalytic efficiency .
Q. What computational strategies predict the compound’s electronic properties for optoelectronic applications?
- Methodological Answer :
- Employ time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra. Compare with experimental λmax values to validate models.
- Calculate HOMO-LUMO gaps using B3LYP/6-31G(d) basis sets to assess charge-transfer capabilities .
Q. How can the compound’s supramolecular interactions (e.g., π-π stacking) be exploited in MOF or coordination polymer design?
- Methodological Answer :
- Co-crystallize with transition metals (e.g., Zn(II), Cu(II)) and analyze crystal packing via X-ray diffraction to identify non-covalent interactions.
- Use Hirshfeld surface analysis to quantify intermolecular contact contributions (e.g., C-H···N, π-π) .
Data Contradiction and Theoretical Framework Integration
Q. When experimental spectral data (e.g., NMR shifts) conflict with computational predictions, how should researchers proceed?
- Methodological Answer :
- Re-examine solvent effects (e.g., DMSO vs. chloroform) on chemical shifts using ab initio molecular dynamics (AIMD) simulations.
- Cross-validate with solid-state NMR to distinguish intrinsic molecular properties from solvent-induced perturbations .
Application-Oriented Research
Q. What methodologies assess the compound’s potential as a photosensitizer in dye-sensitized solar cells (DSSCs)?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
